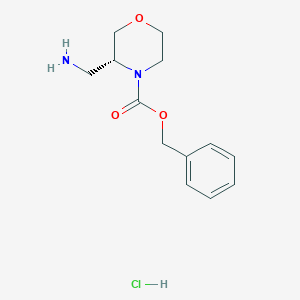![molecular formula C14H22N2O B14799728 2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide](/img/structure/B14799728.png)
2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide is a chemical compound with a complex structure that includes an amide group, an amino group, and multiple methyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various other chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-2,3-dimethylbutanenitrile with concentrated sulfuric acid at 25°C, followed by heating to 100°C. The mixture is then treated with concentrated ammonia water, extracted with dichloromethane, and dried to obtain the crystalline product .
Another method involves the reaction of hexanoyl chloride with bromoacetic ester to form 2-bromo-2,3-dimethylbutanoate, which is then reacted with ammonia water to yield 2-amino-2,3-dimethylbutanamide .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, aiding in the production of more complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of herbicides and other agrochemicals
Mechanism of Action
The mechanism of action of 2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide involves its interaction with specific molecular targets. The amino and amide groups allow it to form hydrogen bonds and interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-methyl-N-methylbenzamide
- 2-amino-3,N-dimethylbenzamide
- 2-amino-3-methylphenyl-N-methylcarboxamide
Uniqueness
What sets 2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide apart from similar compounds is its specific structure, which includes a unique arrangement of methyl groups and an amide linkage. This structure imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and industrial applications.
Properties
Molecular Formula |
C14H22N2O |
|---|---|
Molecular Weight |
234.34 g/mol |
IUPAC Name |
2-amino-N,3-dimethyl-N-[(3-methylphenyl)methyl]butanamide |
InChI |
InChI=1S/C14H22N2O/c1-10(2)13(15)14(17)16(4)9-12-7-5-6-11(3)8-12/h5-8,10,13H,9,15H2,1-4H3 |
InChI Key |
VKPFZESDIHDHOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN(C)C(=O)C(C(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-hydroxy-2,3-dimethoxy-5-[(E)-3-phenylprop-2-enoyl]cyclopenta-2,4-dien-1-one](/img/structure/B14799645.png)
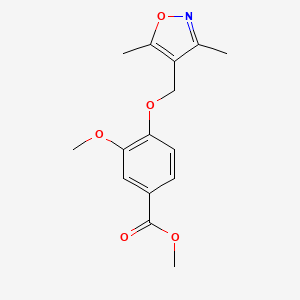
![[2-[(9R,10S,13S,17R)-17-acetyloxy-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14799650.png)
![(2E)-N-({2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinyl}carbonothioyl)-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14799652.png)

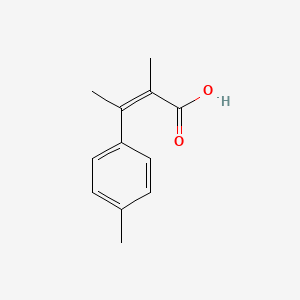
![3,5-dichloro-N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline](/img/structure/B14799659.png)
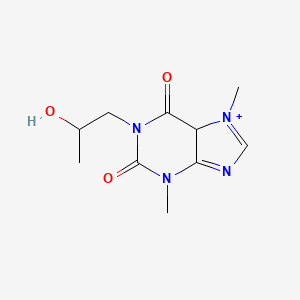
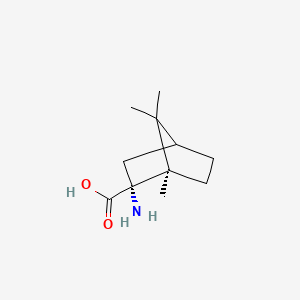
![1-[4-(1,1,1,3,3,3-Hexafluoro-2-phenylmethoxypropan-2-yl)-2-propylphenyl]-2,5-dimethylpiperazine](/img/structure/B14799682.png)
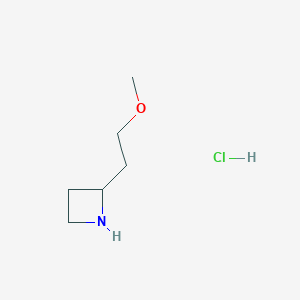

![N'-[(4-nitrophenyl)carbonyl]-2-(phenylcarbonyl)benzohydrazide](/img/structure/B14799699.png)
